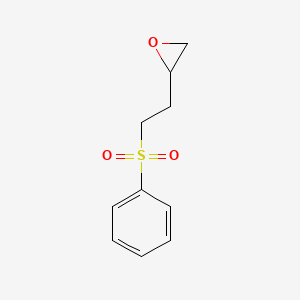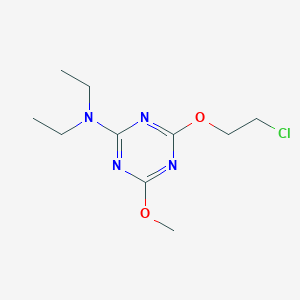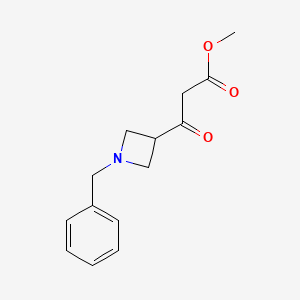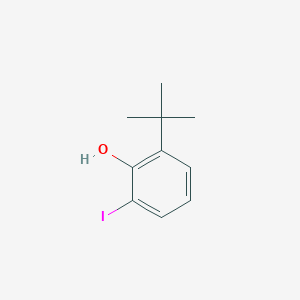
Methyl 2-cyano-3-(thiophen-3-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyano-3-(thiophen-3-yl)acrylate is an organic compound with the molecular formula C9H7NO2S. It is a derivative of cyanoacrylate, which is known for its strong adhesive properties. The compound features a thiophene ring, which is a five-membered ring containing sulfur, making it a heterocyclic compound. This structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(thiophen-3-yl)acrylate typically involves the reaction of thiophene derivatives with cyanoacrylate esters. One common method includes the condensation of thiophene-3-carbaldehyde with cyanoacetic acid methyl ester in the presence of a base such as ammonium acetate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-cyano-3-(thiophen-3-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acrylates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyano-3-(thiophen-3-yl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of Methyl 2-cyano-3-(thiophen-3-yl)acrylate involves its interaction with various molecular targets. The cyano group can act as an electron-withdrawing group, making the compound reactive towards nucleophiles. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-cyano-3-(thiophen-2-yl)acrylate
- Methyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate
- 2-Cyano-3-(1-phenyl-3-thiophen-2-yl)acrylate
Uniqueness
Methyl 2-cyano-3-(thiophen-3-yl)acrylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and interaction with other molecules. This makes it particularly valuable in applications requiring precise molecular interactions, such as in the development of pharmaceuticals and advanced materials .
Eigenschaften
Molekularformel |
C9H7NO2S |
|---|---|
Molekulargewicht |
193.22 g/mol |
IUPAC-Name |
methyl (E)-2-cyano-3-thiophen-3-ylprop-2-enoate |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)8(5-10)4-7-2-3-13-6-7/h2-4,6H,1H3/b8-4+ |
InChI-Schlüssel |
BBWRETCASAWRII-XBXARRHUSA-N |
Isomerische SMILES |
COC(=O)/C(=C/C1=CSC=C1)/C#N |
Kanonische SMILES |
COC(=O)C(=CC1=CSC=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Sodium 4-(((2-((3-methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoate](/img/structure/B13133001.png)
![(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13133014.png)
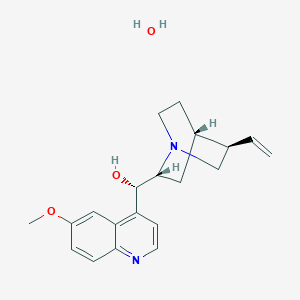
![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)
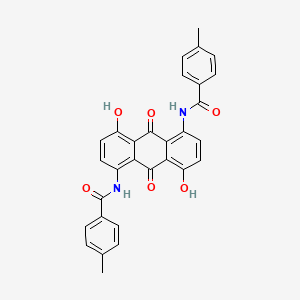
![1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13133043.png)

